molecular formula C23H20N2O4 B2676426 Fmoc-MeDbz-OH CAS No. 1788861-35-7

Fmoc-MeDbz-OH

Cat. No. B2676426
CAS RN: 1788861-35-7
M. Wt: 388.423
InChI Key: YIRHQVZRKURGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-MeDbz-OH, also known as 3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-(methylamino)benzoic acid, is a novel linker used in the synthesis of peptide thioesters by Fmoc solid phase peptide synthesis .


Synthesis Analysis

The synthesis of peptide thioesters using Fmoc-MeDbz-OH involves several steps. After the removal of the Fmoc group, the resin is acylated with the first amino acid, and then peptide synthesis is carried out . The resin is then activated by treatment with p-nitrophenyl chloroformate . This process has been used for the efficient synthesis of various cyclic peptides .


Molecular Structure Analysis

The molecular structure of Fmoc-MeDbz-OH is represented by the formula C23H20N2O4 . It has a molecular weight of 388.44 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-MeDbz-OH are primarily related to its role as a linker in peptide synthesis. After the Fmoc group is removed, the resin is acylated with the first amino acid, and then peptide synthesis is carried out . The 4-N-methyl group suppresses the formation of side products on the para-amino moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-MeDbz-OH involves its use as a linker in peptide synthesis. It can be cyclized into a N-acyl-N-methylacylurea using Nitrophenyl chloroformate . The Fmoc group is a base-labile protecting group used in organic synthesis .

Safety and Hazards

The safety data sheet for Fmoc-MeDbz-OH indicates that it should not be used for private purposes (household). Restrictions on use include its application as a laboratory chemical and for the manufacture of the substance .

Future Directions

Fmoc-MeDbz-OH represents the second generation of the diaminobenzoic acid linker developed by Blanco-Canosa and Dawson . Its use in the synthesis of peptide thioesters suggests potential future applications in peptide synthesis and related fields .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-24-20-11-10-14(22(26)27)12-21(20)25-23(28)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19,24H,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRHQVZRKURGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fmoc-amino)-4-(methylamino)benzoic acid

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